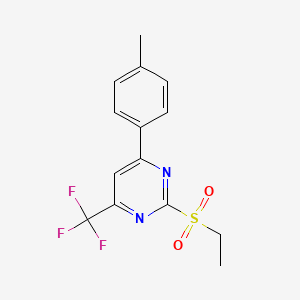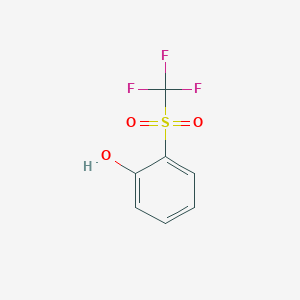
2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine, also known as ETP-46464, is a small molecule inhibitor that has gained attention due to its potential as an anticancer agent. This pyrimidine derivative has been studied for its ability to inhibit the activity of a specific protein kinase, which is involved in the regulation of various cellular processes.
作用機序
The mechanism of action of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine involves the inhibition of PIM1 activity. PIM1 is a serine/threonine protein kinase that is overexpressed in many types of cancer. Inhibition of PIM1 activity has been shown to induce apoptosis in cancer cells. 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine binds to the ATP-binding site of PIM1, which prevents the phosphorylation of downstream targets and inhibits the activity of the kinase.
Biochemical and physiological effects:
2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has been shown to induce apoptosis in cancer cells, which is a desirable effect for an anticancer agent. It has also been shown to inhibit the growth of tumors in animal models. In addition, 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has been shown to inhibit the activity of other protein kinases, such as PIM2 and PIM3, which may contribute to its therapeutic effects in other diseases.
実験室実験の利点と制限
One advantage of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine is its specificity for PIM1, which reduces the potential for off-target effects. However, its potency may vary depending on the cell type and the concentration used. In addition, the synthesis of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine is complex and may be challenging for some laboratories.
将来の方向性
There are several future directions for the study of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and rheumatoid arthritis. Another direction is to optimize its potency and selectivity for PIM1, which may improve its efficacy as an anticancer agent. Finally, the development of more efficient synthesis methods may facilitate its use in laboratory experiments and clinical trials.
合成法
The synthesis of 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine involves several steps, starting with the reaction of 4-methylphenylhydrazine with ethyl trifluoroacetate to form 4-(4-methylphenyl)hydrazine-1-carboxylate. This intermediate is then reacted with ethylsulfonyl chloride to form 2-(ethylsulfonyl)-4-(4-methylphenyl)pyrimidine-5-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with trifluoromethylamine to form 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine.
科学的研究の応用
2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has been studied for its potential as an anticancer agent. It has been shown to inhibit the activity of a specific protein kinase called PIM1, which is involved in the regulation of various cellular processes, including cell proliferation and survival. Inhibition of PIM1 activity has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine has also been studied for its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and rheumatoid arthritis.
特性
IUPAC Name |
2-ethylsulfonyl-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-3-22(20,21)13-18-11(8-12(19-13)14(15,16)17)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQHISYWSLUYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylsulfonyl)-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2946125.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2946128.png)
![N4-(3,4-dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2946130.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2946131.png)
![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2946134.png)

![3-(4-methylbenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2946137.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2946139.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2946142.png)

![3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-2-morpholino-1H-indole](/img/structure/B2946146.png)
![Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2946147.png)